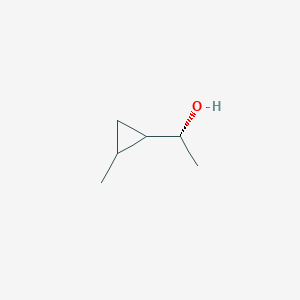

(1R)-1-(2-methylcyclopropyl)ethan-1-ol

描述

属性

分子式 |

C6H12O |

|---|---|

分子量 |

100.16 g/mol |

IUPAC 名称 |

(1R)-1-(2-methylcyclopropyl)ethanol |

InChI |

InChI=1S/C6H12O/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3/t4?,5-,6?/m1/s1 |

InChI 键 |

WLNGEWJRGOHNAA-INWUZDNDSA-N |

手性 SMILES |

CC1CC1[C@@H](C)O |

规范 SMILES |

CC1CC1C(C)O |

产品来源 |

United States |

准备方法

Grignard Reaction with Cyclopropanecarbaldehyde

A well-documented method involves the preparation of the target compound by nucleophilic addition of an aryl or alkyl Grignard reagent to cyclopropanecarbaldehyde, followed by workup and purification.

- Magnesium turnings are activated with iodine in dry diethyl ether under nitrogen.

- Aryl bromide or alkyl bromide is added dropwise to form the Grignard reagent.

- The Grignard reagent solution is cooled to 0 °C.

- Cyclopropanecarbaldehyde is added dropwise to the Grignard reagent at 0 °C.

- The mixture is stirred at room temperature for several hours.

- The reaction is quenched with saturated ammonium chloride solution.

- The organic layer is extracted, dried, and concentrated.

- Purification is performed by silica gel column chromatography.

- Yields range from 39% to 57% for various cyclopropylmethanol derivatives.

- Purification yields the product as a yellow oil with high purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|---|

| Grignard addition to aldehyde | Mg, aryl/alkyl bromide, cyclopropanecarbaldehyde | 0 °C to RT, Et2O solvent | 39-57 | Moderate, depends on reagent | Versatile, allows substituent variation |

| LiAlH4 reduction of ketone | LiAlH4, cyclopropyl ketone | 0 °C, THF solvent | Up to 98 | High with chiral auxiliaries | Requires careful quenching |

| Dibromocyclopropanation | NaOH (aq), bromoform, unsaturated alcohol | Ambient, flow chemistry | 47-62 | Not directly applicable | Useful for cyclopropyl ring formation |

化学反应分析

Types of Reactions

(1R)-1-(2-methylcyclopropyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes using oxidizing agents such as PCC or KMnO4.

Reduction: Reduction of the hydroxyl group to an alkane using reagents like LiAlH4.

Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous conditions.

Substitution: PBr3 or SOCl2 for converting the hydroxyl group to halides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

科学研究应用

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: Could be a precursor for pharmaceutical compounds.

Industry: May be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (1R)-1-(2-methylcyclopropyl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be governed by the electronic and steric properties of the cyclopropyl and hydroxyl groups.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and analytical data for “(1R)-1-(2-methylcyclopropyl)ethan-1-ol” and structurally related alcohols, as derived from the provided evidence:

Key Observations:

Structural Differences: Cyclopropane vs. Phenyl Groups: The target compound’s cyclopropane ring introduces steric strain and unique electronic effects compared to the aromatic rings in phenyl-substituted analogs (e.g., 3-fluorophenyl, 4-propylphenyl derivatives). This strain may influence acidity, solubility, and reactivity . Substituent Effects: Electron-withdrawing groups (e.g., -F, -Cl on phenyl rings) enhance polarity and may lower boiling points relative to alkyl-substituted analogs like 4-propylphenyl ethanol .

Synthetic Performance: Phenyl-substituted ethanols were synthesized in 99% yields with stereochemical purities of 87–90% via chiral HPLC, suggesting robust synthetic routes for aromatic alcohols .

Physical Properties: Cyclopentanol (C₆H₁₂O, MW 100.16) and phenyl-based alcohols (MW 140–170) exhibit lower molecular weights than the target compound (inferred). The liquid state of 1-methylcyclopentanol and 4-propylphenyl ethanol contrasts with the oily nature of fluorophenyl derivatives, indicating substituent-driven variations in intermolecular forces .

Analytical Characterization :

- Chiral HPLC and NMR were critical for confirming stereopurity and structural integrity in phenyl-substituted analogs . Similar methods would likely apply to the cyclopropyl derivative, though its strained ring may complicate spectral interpretation.

Research Implications and Limitations

While the provided evidence lacks direct data on “this compound”, comparisons with structurally related compounds suggest:

- Reactivity : The cyclopropane ring’s strain may enhance susceptibility to ring-opening reactions compared to phenyl or cyclopentyl groups.

- Applications: Potential use in asymmetric synthesis or as a chiral building block, akin to phenyl-substituted ethanols .

Further studies are needed to elucidate the target compound’s physicochemical properties and synthetic scalability.

常见问题

Q. What are the established synthetic routes for (1R)-1-(2-methylcyclopropyl)ethan-1-ol, and how can reaction conditions be optimized for yield?

Answer: The primary synthesis involves reducing the corresponding ketone, (1R)-1-(2-methylcyclopropyl)ethan-1-one, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key parameters include:

- Temperature control : Maintain 0–25°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility .

- pH adjustment : Neutral to slightly basic conditions stabilize intermediates .

Yield optimization requires monitoring reaction progress via TLC or GC-MS, with typical yields ranging from 60–85% .

Q. How can the stereochemical purity of this compound be validated?

Answer: Use chiral HPLC with a validated column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with a racemic mixture to determine enantiomeric excess (ee). For NMR, employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals, enabling quantification of stereoisomers . reports ee values >85% using these methods .

Q. What solvents and storage conditions are recommended for stabilizing this compound?

Answer:

- Solubility : Moderate in polar solvents (water, ethanol) and high in organic solvents (dichloromethane, ethyl acetate) .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization is advised for long-term stability .

Advanced Research Questions

Q. How does the methylcyclopropyl group influence the compound’s reactivity in ring-opening or functionalization reactions?

Answer: The cyclopropane ring introduces strain, enhancing susceptibility to electrophilic attack. For example:

- Acid-catalyzed ring-opening : Reacts with H₂SO₄ to form allylic alcohols or alkenes, depending on concentration .

- Epoxidation : The methyl group sterically hinders epoxide formation, favoring alternative pathways (e.g., hydroxylation) .

Computational modeling (DFT) predicts transition states and regioselectivity, aiding reaction design .

Q. How can contradictory data on enantiomeric excess in literature studies be resolved?

Answer: Contradictions often arise from:

- Analytical variability : Standardize HPLC columns and mobile phases across labs.

- Synthetic conditions : Trace moisture or impurities during reduction can lower ee. Use anhydrous solvents and high-purity reagents .

Reproduce experiments with controlled variables (e.g., catalyst loading, temperature) and validate via interlaboratory comparisons .

Q. What computational tools are effective for predicting synthetic pathways or reaction mechanisms for this compound?

Answer:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., ketone reduction) .

- Mechanistic studies : Gaussian or ORCA software models transition states and intermediates for cyclopropane ring reactions .

Validate predictions with experimental data (e.g., kinetic isotope effects) .

Q. How can researchers design experiments to assess the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Enzyme assays : Use fluorescence polarization or calorimetry to measure binding affinity.

- Mutagenesis studies : Identify active-site residues critical for interaction .

- Metabolic profiling : Track radiolabeled compound uptake and metabolism in cell lines .

highlights protocols for in vitro toxicity screening .

Q. What strategies mitigate side reactions during derivatization (e.g., esterification, sulfonation)?

Answer:

- Protecting groups : Temporarily block the hydroxyl group with TMSCl before sulfonation .

- Catalyst selection : Use mild Lewis acids (e.g., ZnCl₂) for regioselective esterification .

Monitor reaction progress via IR spectroscopy (OH stretch at 3200–3600 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。